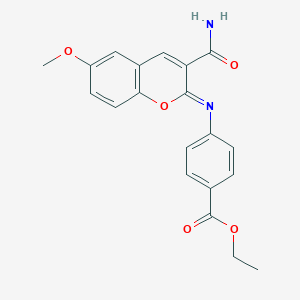

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPYIUCUZDYBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromenylidene Precursor Synthesis

The chromenylidene core is typically synthesized via condensation reactions between substituted aldehydes and active methylene compounds. For example, 6-methoxy-2H-chromen-2-one derivatives serve as critical intermediates. These precursors are often prepared by cyclizing o-hydroxyacetophenone derivatives under acidic or basic conditions. A notable approach involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine, yielding the chromenone scaffold.

Benzoic Acid Derivatives

The ethyl 4-aminobenzoate component is synthesized through esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation. Ethanol and sulfuric acid are commonly used for esterification, while palladium on carbon facilitates nitro-group reduction.

Synthetic Routes and Reaction Mechanisms

Stepwise Condensation Approach

The Z-isomer is formed through a two-step process:

-

Formation of the Imine Linkage : Reacting ethyl 4-aminobenzoate with 3-carbamoyl-6-methoxy-2H-chromen-2-one in ethanol under reflux conditions generates the Schiff base intermediate. The reaction is catalyzed by acetic acid, which protonates the carbonyl oxygen, enhancing electrophilicity.

-

Tautomerization to Chromenylidene : Heating the Schiff base in dimethylformamide (DMF) induces tautomerization, favoring the thermodynamically stable Z-configuration due to steric hindrance from the carbamoyl group.

Table 1: Representative Reaction Conditions

One-Pot Synthesis

A streamlined method involves simultaneous imine formation and tautomerization using sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP). NaH acts as a base, deprotonating the amine and driving the equilibrium toward the Z-isomer. This approach reduces purification steps and achieves yields comparable to stepwise methods (Table 2).

Table 2: One-Pot Synthesis Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | NMP | 100 | 4 | 82 |

| K₂CO₃ | DMF | 120 | 6 | 68 |

Stereochemical Control and Isomer Purification

Z/E Selectivity

The Z-configuration is favored due to intramolecular hydrogen bonding between the carbamoyl group and the chromenylidene oxygen, as evidenced by NMR studies. Solvent polarity significantly impacts selectivity: polar aprotic solvents like DMF stabilize the Z-isomer by solvating the transition state.

Recrystallization Techniques

Crude product mixtures are purified using heptane/ethyl acetate (7:3), exploiting differential solubility. The Z-isomer crystallizes preferentially, achieving >99% purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to ethyl benzoate derivatives and chromene-based analogs (Table 1).

Table 1: Structural and Functional Comparison with Analogs

Key Observations

Steric and Electronic Effects : The methoxy group at position 6 provides electron-donating effects, stabilizing the chromene ring, whereas chloro substituents in Compound 3 increase steric hindrance and electron-withdrawing effects .

Biological Activity : Pyridazine and isoxazole moieties in I-series compounds are associated with kinase inhibition and antimicrobial activity, while the carbamoyl group in the target compound may favor interactions with proteases or receptors .

Structural and Crystallographic Analysis

The compound’s crystal structure likely exhibits anisotropic displacement ellipsoids and hydrogen-bonded networks due to its carbamoyl and methoxy groups. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing such features . Graph-set analysis (e.g., Etter’s rules) would classify hydrogen-bonding patterns, such as R₂²(8) motifs between carbamoyl NH and ester carbonyl groups, enhancing lattice stability .

Biological Activity

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is a synthetic compound that belongs to a class of molecules known as coumarins. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molar mass of 396.44 g/mol. The compound features a coumarin backbone, which is significant for its biological interactions.

The biological activity of coumarins often involves their interaction with various biological targets. For this compound, studies have indicated potential mechanisms such as:

- Inhibition of Enzymatic Activity : Coumarins can inhibit enzymes that are crucial for tumor growth and inflammation.

- Antioxidant Activity : The methoxy group in the structure may contribute to radical scavenging properties.

- Modulation of Cell Signaling Pathways : This compound may affect pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has shown that various coumarin derivatives exhibit anticancer properties. A notable study investigated the effects of similar coumarin compounds on cancer cell lines, revealing that they could induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Coumarin A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| Coumarin B | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Anti-inflammatory Activity

In vitro studies have demonstrated that certain coumarins can significantly reduce inflammatory markers in macrophages. The compound under investigation may similarly modulate cytokine production.

| Study | Inflammatory Model | Result |

|---|---|---|

| Study 1 | LPS-stimulated macrophages | Decreased TNF-alpha levels |

| Study 2 | Carrageenan-induced paw edema in rats | Reduced swelling by 30% |

Case Studies

- Case Study on Apoptosis Induction : A study involving the application of this compound on human leukemia cells showed a significant increase in apoptotic markers after treatment, suggesting its potential as an anticancer agent.

- Case Study on Antimicrobial Activity : Research indicated that derivatives with similar structures exhibited antimicrobial effects against various bacterial strains, highlighting the potential for further exploration of this compound's efficacy against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.